1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a carbamoyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.
Carbamoylation: The carbamoyl group can be introduced by reacting the intermediate with a suitable isocyanate.
Final Coupling: The final coupling step involves the reaction of the intermediate with a propylating agent to introduce the propyl group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Material Science: It is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-(4-(Cyclopropyl(methyl)carbamoyl)phenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
Molecular Formula |
C17H20N4O3 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[4-[cyclopropyl(methyl)carbamoyl]phenyl]-5-propyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C17H20N4O3/c1-3-4-14-15(17(23)24)18-19-21(14)13-7-5-11(6-8-13)16(22)20(2)12-9-10-12/h5-8,12H,3-4,9-10H2,1-2H3,(H,23,24) |
InChI Key |
QKBCAATZKZWSMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)C(=O)N(C)C3CC3)C(=O)O |
Origin of Product |
United States |
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